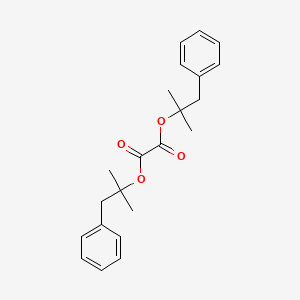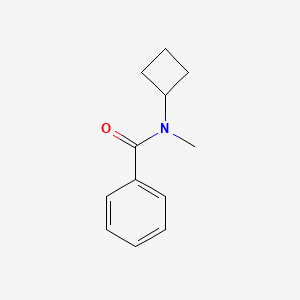
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 g/mol . It is also known as 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone. This compound is a derivative of 2-butanone and is commonly used in various chemical analyses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3-methyl-2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of hydrazones.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include hydrazine and its derivatives.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Substitution Reactions: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions yield hydrazones, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
科学的研究の応用
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone intermediate through nucleophilic addition. The hydrazone intermediate can undergo further reactions, such as oxidation, reduction, or substitution, depending on the specific conditions and reagents used . The molecular targets and pathways involved in these reactions include carbonyl groups and nucleophiles .
類似化合物との比較
Similar Compounds
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: This compound has a similar structure but with an additional methyl group at the 3-position.
2-Butanone, 2-(2,4-dinitrophenyl)hydrazone: This compound lacks the methyl group at the 3-position.
Uniqueness
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position influences its reactivity and stability, making it suitable for specific analytical and research applications .
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
N-[(E)-3-methylbutan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H14N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-7,13H,1-3H3/b12-8+ |
InChIキー |
WXKQSBKURZFLTH-XYOKQWHBSA-N |
異性体SMILES |
CC(C)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
正規SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


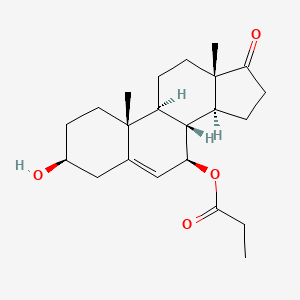
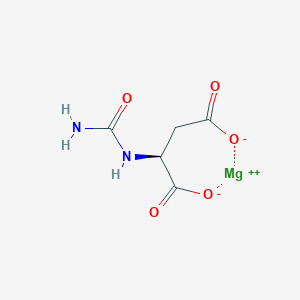
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
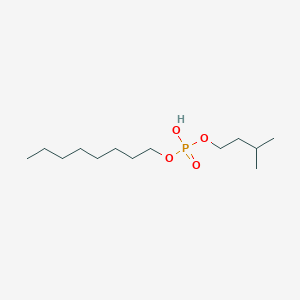
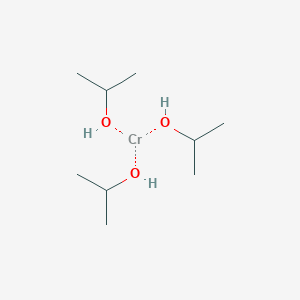
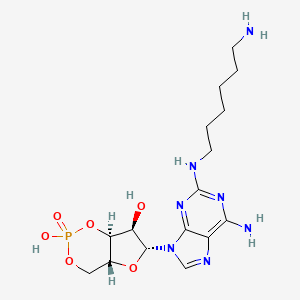
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
